molecular formula C104H150N24O27 B598732 Type B Allatostatin CAS No. 134760-78-4

Type B Allatostatin

Cat. No. B598732
M. Wt: 2168.485
InChI Key: JRWGZQYNYVOAPP-BDNINTRDSA-N
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Description

Type B Allatostatin is a type of allatostatin isolated from cockroach brains . It exhibits greater allatostatic potency, especially during early-middle term pregnancy and vitellogenesis . Allatostatins are neuropeptide hormones in insects and crustacea. They have a twofold function: they both inhibit the generation of juvenile hormone and reduce their food intake .


Synthesis Analysis

Allatoregulatory neuropeptides are multifunctional proteins that take part in the synthesis and secretion of juvenile hormones . In insects, allatostatins are inhibitors of juvenile hormone biosynthesis in the corpora allata .


Molecular Structure Analysis

There are three distinct Allatostatin types: A, B, and C . Each Allatostatin type has a unique evolutionary history resulting in distinct conservation and functions across the animal kingdom .


Chemical Reactions Analysis

Allatostatin C (PISCF/AST) is a neuropeptide gene that affects juvenile hormone (JH) synthesis in the corpora allata . Juvenile hormone acid O-methyltransferase (JHAMT) is a key gene in the JH biosynthetic pathway .

Scientific Research Applications

  • Molecular Structure and Gene Expression : Type B Allatostatin is characterized by its C-terminal sequence W(X)(6)Wamide. The molecular cloning of a B-type prepro-allatostatin from Drosophila melanogaster has revealed novel peptide structures and its gene expression in various developmental stages and in specific tissues like neurons in the brain and abdominal ganglia, and endocrine cells in the gut (Williamson et al., 2001).

  • Inhibition of Juvenile Hormone Synthesis : One primary function of Type B Allatostatin is the inhibition of juvenile hormone synthesis in the corpora allata of insects. This hormone is crucial for insect development and reproduction (Pratt et al., 1991).

  • Neuromodulatory and Cardioactive Properties : Research has identified Type B Allatostatin-like peptides with both neuromodulatory and cardioactive properties in crustaceans. These findings suggest broader physiological roles for Type B Allatostatins in arthropods (Dickinson et al., 2009).

  • Expression in the Central Nervous System and Gut : The B-type allatostatins of G. bimaculatus (crickets) are identified as brain-gut peptides, with their mRNA expression demonstrated in the central nervous system and the digestive tract, indicating a possible role in regulating gut motility (Wang et al., 2004).

  • Immune Modulation in Crustaceans : In crustaceans, Type B Allatostatin (AST-B) has been shown to modulate the immune response in the hepatopancreas of mud crabs, suggesting its involvement in neuroendocrine-immune interactions (Xu et al., 2020).

  • Cellular Transfection and Imaging : Allatostatin 1 from Drosophila melanogaster has been used in conjunction with quantum dots for fluorescence imaging, transfection, and nucleus targeting of living cells, indicating its potential in cellular and molecular biology research (Biju et al., 2007).

Future Directions

There are open questions and challenges for future research on Allatostatins and invertebrate neuropeptides in general . The homologues of the arthropod AST-systems in molluscs are potentially more complex due to the greater number of putative mature peptides and receptor genes . In bivalves, they have a broad and varying tissue distribution and abundance, and the elements of the AST-C-like family may have a putative function in the immune response .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGZQYNYVOAPP-BDNINTRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H150N24O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2168.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Type B Allatostatin

Citations

For This Compound
8
Citations
Y Tsukamoto, S Nagata - Peptides, 2016 - Elsevier
… Similarly, other distinct bioactive peptides, such as prothoracicostatic peptide (PTSP) and type-B allatostatin (ASTB), with identical motif sequences have been identified [8], [15]. PTSP …
Number of citations: 11 www.sciencedirect.com
GE Pratt, DE Farnsworth, KF Fok… - Proceedings of the …, 1991 - National Acad Sciences
… The amidated three-residue C terminus of this type B allatostatin is identical to that of four known type A allatostatins, and the preceding three residues show close structural homology. …
Number of citations: 236 www.pnas.org
M Abdel‐latief, KH Hoffmann - Archives of insect biochemistry …, 2010 - Wiley Online Library
… amino acid sequences revealed the presence of three peptide precursors encoding a potential coleopteran allatotropin, a type C allatostatin, and six peptides of the type B allatostatin, …
Number of citations: 25 onlinelibrary.wiley.com
T Ventura, SF Cummins, Q Fitzgibbon, S Battaglene… - PLoS …, 2014 - journals.plos.org
… Two transcripts were identified to putatively encode partial type B allatostatin precursors … BLAST identified 7 of the above 13 neuropeptides in type B allatostatin of the caridean …
Number of citations: 122 journals.plos.org
J Woodring, KH Hoffmann… - Physiological …, 2007 - Wiley Online Library
… punctata; 10 -10 –10 -5 m) (both from Bachem, Germany), and type B allatostatin (from G. bimaculatus; 10 -7 –10 -4 m; Lorenz et al., 1995) on the secretion of digestive enzymes from …
KH Hoffmann, S Weidlichb… - Insect Molecular Biology …, 2014 - books.google.com
… A prothoracicostatic hormone was isolated from larval brains of Bombyx mori (Bommo-PTSP) and it turned out to be identical to a type B allatostatin (see below) isolated from Manduca …
Number of citations: 2 books.google.com
ITE Hassanien - 2013 - search.proquest.com
… Moreover, type A and type B allatostatin epitopes were found in the ovary of last instar larvae and adult crickets, Gryllus bimaculatus, especially in the cortical cytoplasm of the oocyte …
Number of citations: 1 search.proquest.com
I Taha Elhag Hassanien - 2013 - epub.uni-bayreuth.de
… Moreover, type A and type B allatostatin epitopes were found in the ovary of last instar larvae and adult crickets, Gryllus bimaculatus, especially in the cortical cytoplasm of the oocyte …
Number of citations: 5 epub.uni-bayreuth.de

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